Methyl 3,3-difluorobutyrate
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Overview
Description
Methyl 3,3-difluorobutyrate is an organic compound with the molecular formula C5H8F2O2 It is a fluorinated ester, which means it contains a fluorine atom attached to an alkyl group via an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,3-difluorobutyrate can be synthesized through several methods. One common approach involves the esterification of 3,3-difluorobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3-difluorobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: 3,3-difluorobutyric acid.
Reduction: 3,3-difluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,3-difluorobutyrate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester substrates.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those requiring fluorinated moieties for enhanced metabolic stability.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of methyl 3,3-difluorobutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The presence of fluorine atoms can influence the compound’s reactivity and interaction with enzymes, potentially leading to unique biological effects.
Comparison with Similar Compounds
Ethyl 3,3-difluorobutyrate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Methyl 3,3,3-trifluoropropionate: Contains an additional fluorine atom, leading to different reactivity and applications.
Methyl 2,2-difluorobutyrate: The fluorine atoms are positioned differently, affecting the compound’s chemical properties.
Uniqueness: Methyl 3,3-difluorobutyrate is unique due to its specific fluorination pattern, which imparts distinct reactivity and stability compared to other fluorinated esters. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 3,3-difluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-5(6,7)3-4(8)9-2/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALSLQZTQAFCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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